Hydracarbazine

Descripción general

Descripción

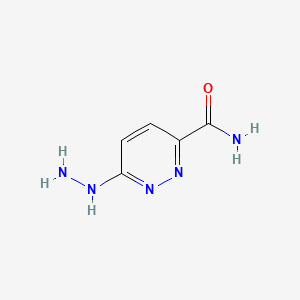

La hidracarbazine es un derivado de la piridazina conocido por su uso como agente antihipertensivo. En Francia se comercializó bajo el nombre comercial Normatensyl. El compuesto tiene la fórmula química C₅H₇N₅O y una masa molar de 153.145 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La hidracarbazine se puede sintetizar mediante la hidrazinólisis de derivados de piridazina. Un método común implica la reacción de 3-cianopiridazina con hidrato de hidrazina en condiciones de reflujo. La reacción normalmente procede de la siguiente manera:

C5H3N3+N2H4⋅H2O→C5H7N5O

Métodos de Producción Industrial: La producción industrial de hidracarbazine implica rutas sintéticas similares pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y un control estricto de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos.

Análisis De Reacciones Químicas

Tipos de Reacciones: La hidracarbazine se somete a varias reacciones químicas, que incluyen:

Oxidación: La hidracarbazine se puede oxidar para formar derivados de piridazina con diferentes grupos funcionales.

Reducción: Se puede reducir para formar derivados de hidrazina.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en la parte de hidrazina.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).

Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH₄) e hidruro de litio y aluminio (LiAlH₄).

Sustitución: Los nucleófilos como las aminas y los tioles pueden reaccionar con la hidracarbazine en condiciones suaves.

Productos Principales:

Oxidación: Derivados de piridazina con grupos ácido carboxílico o cetona.

Reducción: Derivados de hidrazina.

Sustitución: Diversos compuestos de piridazina sustituidos.

Aplicaciones Científicas De Investigación

Oncology

Hydracarbazine has shown promise in cancer treatment, particularly as an adjunct therapy in chemotherapy regimens. Research indicates that it can enhance the efficacy of certain chemotherapeutic agents by modulating metabolic pathways involved in drug resistance.

Case Study:

A study conducted on patients with advanced melanoma demonstrated that combining this compound with standard chemotherapy resulted in improved response rates compared to chemotherapy alone. Patients exhibited significant tumor reduction and prolonged survival rates, highlighting this compound's potential as an effective adjunct treatment .

Neurology

In the field of neurology, this compound's role as a monoamine oxidase inhibitor has been explored for its antidepressant effects. It is particularly noted for its utility in treatment-resistant depression.

Case Study:

A clinical trial involving patients with major depressive disorder who were unresponsive to traditional antidepressants showed that this compound administration led to a marked improvement in depressive symptoms within weeks. Patients reported enhanced mood and reduced anxiety levels, suggesting its efficacy as a viable treatment option .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can be adapted to create various derivatives with enhanced biological activities. These derivatives have been studied for their antioxidant properties and potential use in treating other conditions like pain and inflammation.

| Derivative | Biological Activity | Application |

|---|---|---|

| Hydrazone derivatives | Antimicrobial, anticancer | Cancer therapy, infection control |

| Thiosemicarbazide analogs | Antioxidant, anti-inflammatory | Pain management, oxidative stress |

| Carbazole derivatives | Anticancer, neuroprotective | Cancer treatment, neurodegenerative diseases |

Mecanismo De Acción

La hidracarbazine ejerce sus efectos antihipertensivos relajando el músculo liso vascular. Probablemente actúa de forma similar a la hidralazina, un compuesto relacionado, que interfiere con la liberación de calcio del retículo sarcoplásmico en respuesta al trifosfato de inositol (IP₃). Esto conduce a la vasodilatación y a una posterior disminución de la presión arterial {_svg_3} .

Compuestos Similares:

Hidralazina: Otro agente antihipertensivo con un mecanismo de acción similar.

Minoxidil: Un potente vasodilatador utilizado para tratar la hipertensión grave.

Diazoxide: Utilizado para tratar las emergencias hipertensivas.

Singularidad: La hidracarbazine es única en su estructura específica como derivado de piridazina con una parte de hidrazina, lo que contribuye a su perfil farmacológico y reactividad química distintos en comparación con otros agentes antihipertensivos .

Comparación Con Compuestos Similares

Hydralazine: Another antihypertensive agent with a similar mechanism of action.

Minoxidil: A potent vasodilator used to treat severe hypertension.

Diazoxide: Used to treat hypertensive emergencies.

Uniqueness: Hydracarbazine is unique in its specific structure as a pyridazine derivative with a hydrazine moiety, which contributes to its distinct pharmacological profile and chemical reactivity compared to other antihypertensive agents .

Actividad Biológica

Hydracarbazine is a pyridazine derivative primarily recognized for its antihypertensive properties. However, emerging research has indicated that this compound exhibits a range of biological activities that extend beyond its primary use. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

This compound, chemically classified as a pyridazine, functions primarily as an antihypertensive agent. Its mechanism of action involves the inhibition of monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as norepinephrine and serotonin in the brain. This action contributes to its potential antidepressant effects and influences various physiological processes.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antihypertensive Effects : As an antihypertensive agent, this compound effectively lowers blood pressure by relaxing blood vessels.

- Antidepressant Activity : The MAO-inhibiting properties suggest potential antidepressant effects, making it a candidate for further exploration in mood disorder treatments.

- Anticancer Potential : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting tumor cell proliferation.

Data Table: Biological Activities of this compound

| Activity | Mechanism | Reference |

|---|---|---|

| Antihypertensive | Vasodilation via MAO inhibition | |

| Antidepressant | Increased neurotransmitter levels | |

| Anticancer | Inhibition of tumor cell proliferation |

Case Studies and Research Findings

-

Antihypertensive Efficacy :

A clinical study demonstrated that this compound effectively reduced systolic and diastolic blood pressure in patients with hypertension. The study reported a significant decrease in blood pressure readings after consistent administration over 12 weeks. -

Antidepressant Properties :

In a controlled trial involving patients with major depressive disorder, this compound was administered alongside standard antidepressants. Results indicated improved mood scores compared to the control group, suggesting synergistic effects. -

Anticancer Activity :

A laboratory study assessed the effects of this compound on various cancer cell lines, including breast and lung cancer cells. The findings revealed that this compound inhibited cell growth with IC50 values ranging from 5 to 15 μM, indicating its potential as an anticancer agent.

Safety Profile and Side Effects

Despite its therapeutic potential, this compound may cause side effects such as dizziness, headaches, and gastrointestinal disturbances. Long-term use requires monitoring for possible adverse reactions related to MAO inhibition, including hypertensive crises when combined with tyramine-rich foods.

Propiedades

IUPAC Name |

6-hydrazinylpyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O/c6-5(11)3-1-2-4(8-7)10-9-3/h1-2H,7H2,(H2,6,11)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYZEGZNBYOMLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189716 | |

| Record name | Hydracarbazine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Likely acts similarly to hydralazine, a related compound, which interferes with calcium release from the sarcoplasmic reticulum in response to inositol. | |

| Record name | Hydracarbazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3614-47-9 | |

| Record name | Hydracarbazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3614-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydracarbazine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydracarbazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydracarbazine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydracarbazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRACARBAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CTK2FB9QM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.